1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
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Overview
Description
1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group attached to a pyrazole ring, which is further substituted with a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps:
Formation of 4-fluorobenzenesulfonyl chloride: This is achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of 1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole: This involves the reaction of 4-fluorobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine.
Formation of the final compound: The final step involves the reaction of 1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: Due to the presence of the sulfonyl groups, the compound can participate in nucleophilic substitution reactions.
Electrophilic aromatic substitution: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while electrophilic aromatic substitution with a halogen would yield a halogenated derivative.
Scientific Research Applications
1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine involves its ability to form covalent bonds with biological molecules. The sulfonyl groups can react with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This makes the compound a potential candidate for the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine and shares similar reactivity due to the presence of the sulfonyl chloride group.
1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole: Another precursor, this compound features the pyrazole ring and fluorobenzenesulfonyl group, making it structurally similar.
Uniqueness
This compound is unique due to the combination of the piperidine ring with the pyrazole and fluorobenzenesulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in the individual precursor compounds .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4S2/c1-12-16(26(23,24)19-10-4-3-5-11-19)13(2)20(18-12)25(21,22)15-8-6-14(17)7-9-15/h6-9H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKAKCROXRPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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